molecular formula C14H14BClO4 B13840316 (3-Chloro-4-((4-methoxybenzyl)oxy)phenyl)boronic acid

(3-Chloro-4-((4-methoxybenzyl)oxy)phenyl)boronic acid

Cat. No.: B13840316
M. Wt: 292.52 g/mol
InChI Key: FLDXHMYIYQFSGJ-UHFFFAOYSA-N
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Description

(3-Chloro-4-((4-methoxybenzyl)oxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chloro and a methoxybenzyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-((4-methoxybenzyl)oxy)phenyl)boronic acid typically involves the reaction of 3-chlorophenylboronic acid with 4-methoxybenzyl alcohol under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol, and the temperature is maintained around 80-100°C to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-((4-methoxybenzyl)oxy)phenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry

In chemistry, (3-Chloro-4-((4-methoxybenzyl)oxy)phenyl)boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. These reactions are crucial for the synthesis of complex organic molecules .

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize molecules that can act as inhibitors or modulators of specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of high-performance materials .

Mechanism of Action

The mechanism of action of (3-Chloro-4-((4-methoxybenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes oxidative addition with an aryl halide, followed by transmetalation and reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-4-((4-methoxybenzyl)oxy)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of both chloro and methoxybenzyl groups allows for versatile applications in organic synthesis, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C14H14BClO4

Molecular Weight

292.52 g/mol

IUPAC Name

[3-chloro-4-[(4-methoxyphenyl)methoxy]phenyl]boronic acid

InChI

InChI=1S/C14H14BClO4/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(15(17)18)8-13(14)16/h2-8,17-18H,9H2,1H3

InChI Key

FLDXHMYIYQFSGJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)Cl)(O)O

Origin of Product

United States

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